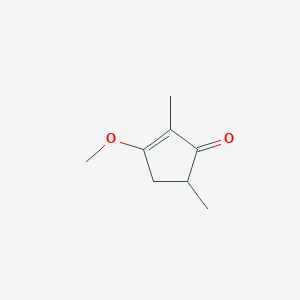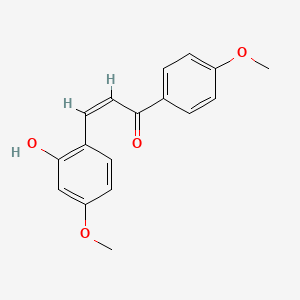
(Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to ensure higher yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms such as alcohols.
Substitution: Various substituted chalcones or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic electronics.
Biology
The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating diseases such as cancer and infections.
Medicine
In medicine, the compound is explored for its potential as a drug candidate due to its biological activities. It is also used in the development of new pharmaceuticals and therapeutic agents.
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other fine chemicals. It is also explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one may exhibit unique biological activities and chemical properties due to the specific arrangement of its functional groups. Its methoxy and hydroxyl groups can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
41786-32-7 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(Z)-3-(2-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)10-6-13-5-9-15(21-2)11-17(13)19/h3-11,19H,1-2H3/b10-6- |
InChI Key |
MAWLQXMNFZTBAY-POHAHGRESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


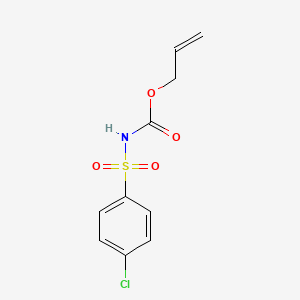
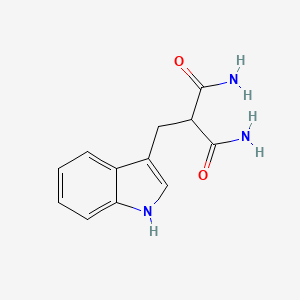

![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
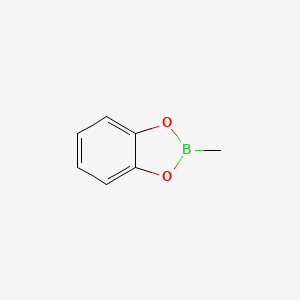
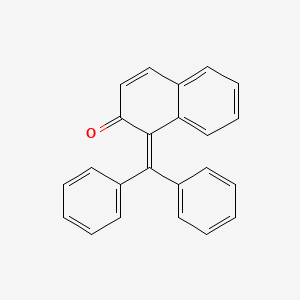
-lambda~5~-arsane](/img/structure/B14656634.png)
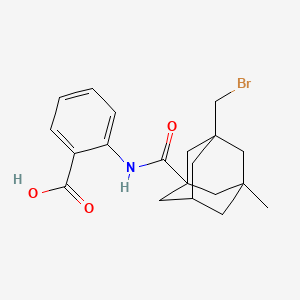
![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
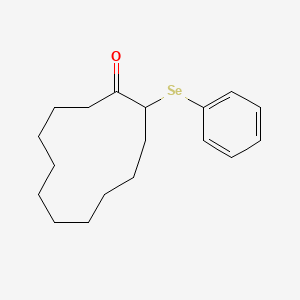
![1,4-Benzenedicarbonitrile, 2-[(4-methylphenyl)thio]-](/img/structure/B14656654.png)
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)
![Ethyl 2-chloro-2-[(E)-(2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14656682.png)
